An In-depth Technical Guide on the Chemical Properties of 2'-Amino-2'-deoxyadenosine
An In-depth Technical Guide on the Chemical Properties of 2'-Amino-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-2'-deoxyadenosine is a purine nucleoside analog of the naturally occurring deoxyadenosine. It is characterized by the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with an amino group. This structural modification imparts unique chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is a key building block in the synthesis of modified oligonucleotides and has demonstrated potential as both an anticancer and antiviral agent.[1] This technical guide provides a comprehensive overview of the chemical properties of 2'-Amino-2'-deoxyadenosine, including its synthesis, physicochemical characteristics, spectral data, and biological activities, with a focus on its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of 2'-Amino-2'-deoxyadenosine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₆O₃ | [1][2] |
| Molecular Weight | 266.26 g/mol | [2][3] |
| CAS Number | 4546-70-7 | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 211 °C | [3] |
| Solubility | Soluble in DMSO (100 mg/mL), Water (20 mg/mL) | [5][6] |
| pKa | Data not available (Theoretical calculations for related purine analogs suggest pKa values for the purine ring nitrogens are influenced by substitutions.) | [2] |
| Storage | Store at 2-8°C, protected from light and moisture. | [4] |
Synthesis
A key method for the synthesis of 2'-Amino-2'-deoxyadenosine was reported by Morisawa et al. in 1981. While the full experimental details are extensive, the general synthetic strategy involves the chemical modification of a precursor nucleoside. The synthesis of related 2'-deoxyadenosine analogs often involves multiple steps of protection, activation, and stereoselective introduction of the desired functional group at the 2' position, followed by deprotection.[5][7]
Below is a generalized workflow for the synthesis of 2'-deoxyadenosine analogs, which can be adapted for 2'-Amino-2'-deoxyadenosine.
Spectroscopic Data
The structural identity and purity of 2'-Amino-2'-deoxyadenosine are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 2'-Amino-2'-deoxyadenosine exhibits characteristic absorption bands corresponding to its functional groups. The presence of amino, hydroxyl, and aromatic functionalities can be confirmed by specific peaks.[1][11][12][13]
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3100 | N-H and O-H stretching (broad) |
| 3000-2800 | C-H stretching |
| 1680-1600 | C=N and C=C stretching (aromatic) |
| 1200-1000 | C-N and C-O stretching |
Stability
The stability of 2'-Amino-2'-deoxyadenosine is a critical factor for its storage and use in biological assays. While specific studies on the pH and temperature stability of this compound are limited, information on related nucleoside analogs provides valuable insights. For instance, 2-chloro-2'-deoxyadenosine is reported to be stable at neutral and basic pH but undergoes degradation under acidic conditions.[14][15] Similarly, 2'-deoxyxanthosine shows pH-dependent stability.[16][17] It is therefore recommended to store 2'-Amino-2'-deoxyadenosine in a cool, dry, and dark place, and to use buffered solutions at or near neutral pH for experimental work.
Biological Activity and Mechanism of Action
2'-Amino-2'-deoxyadenosine has garnered attention for its potential as an anticancer and antiviral agent. Its biological activity is attributed to its ability to act as a nucleoside analog, thereby interfering with cellular processes that involve DNA and RNA synthesis.
Anticancer Activity
The anticancer effect of 2'-Amino-2'-deoxyadenosine is believed to be mediated through the induction of apoptosis (programmed cell death). As a nucleoside analog, it can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways, which ultimately trigger apoptosis.[7][18]
The intrinsic apoptotic pathway is a likely mechanism, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
Antiviral Activity
The antiviral activity of 2'-Amino-2'-deoxyadenosine, like other nucleoside analogs, is primarily based on the inhibition of viral polymerases.[1][19] Once converted to its triphosphate form within the host cell, it can act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases or reverse transcriptases. This prevents the replication of the viral genome.[17][20][21][22]
Conclusion
2'-Amino-2'-deoxyadenosine is a synthetic nucleoside analog with significant potential in biomedical research and drug development. Its unique chemical properties, arising from the 2'-amino modification, make it a valuable tool for the synthesis of modified nucleic acids and a promising candidate for anticancer and antiviral therapies. Further research is warranted to fully elucidate its pKa, comprehensive solubility and stability profiles, and the specific signaling pathways involved in its biological activities. This will be crucial for optimizing its therapeutic applications and advancing its potential from the laboratory to the clinic.
References
- 1. 2-Amino-2'-deoxyadenosine | C10H14N6O3 | CID 97188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-2'-deoxyadenosine | 4546-70-7 | NA06287 [biosynth.com]
- 4. 2-Amino-2-deoxyadenosine [metkinenchemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. 2'-Deoxyadenosine (958-09-8) IR Spectrum [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
